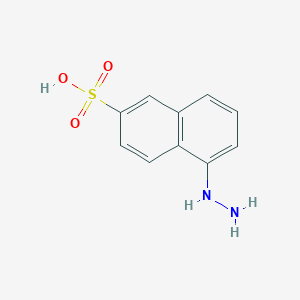
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a chlorophenoxy group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with 4-nitrophenyl acetate to form 4-(3-chlorophenoxy)phenyl acetate. This intermediate is then subjected to hydrolysis and subsequent reaction with hydroxylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: This compound shares a similar acetamide structure but lacks the chlorophenoxy and hydroxy groups.
N-Acetoxy-N-[4-(3-chlorophenoxy)phenyl]acetamide: This compound has an acetoxy group instead of a hydroxy group.
Uniqueness
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- is unique due to the presence of both the chlorophenoxy and hydroxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
103429-69-2 |
|---|---|
Molecular Formula |
C14H12ClNO3 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[4-(3-chlorophenoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H12ClNO3/c1-10(17)16(18)12-5-7-13(8-6-12)19-14-4-2-3-11(15)9-14/h2-9,18H,1H3 |
InChI Key |
NURXWYZTGPPLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


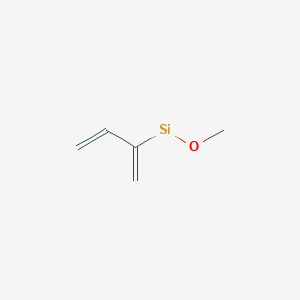
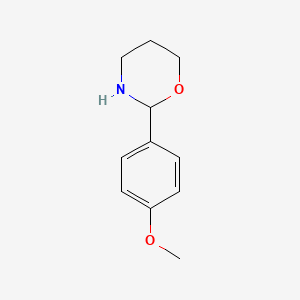
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
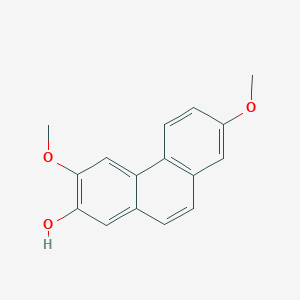
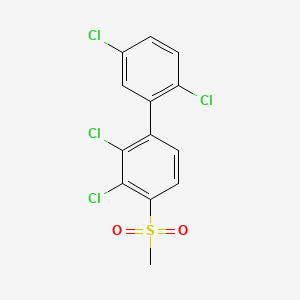
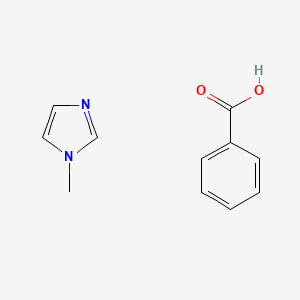
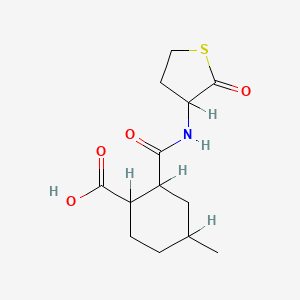
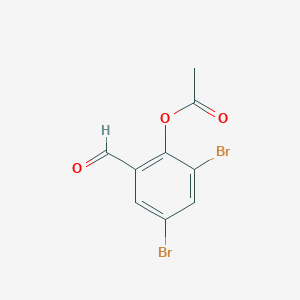
![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
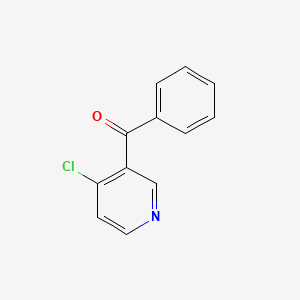
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)
